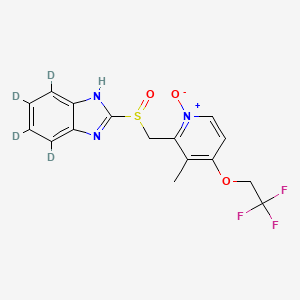
3-Hydroxy-N-desethyl-N-benzyl Lidocaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N-desethyl-N-benzyl Lidocaine is a derivative of Lidocaine, a well-known local anesthetic. This compound is characterized by the presence of a hydroxy group at the third position, a desethyl group, and a benzyl group attached to the nitrogen atom. It is primarily used in research settings to study the pharmacokinetics and metabolism of Lidocaine and its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine typically involves the following steps:
N-Benzylation: The starting material, N-desethyl Lidocaine, undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Hydroxylation: The benzylated product is then subjected to hydroxylation at the third position using a suitable oxidizing agent like potassium permanganate or osmium tetroxide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The ketone formed from oxidation can be reduced back to the hydroxy compound using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Formation of 3-Keto-N-desethyl-N-benzyl Lidocaine.
Reduction: Reformation of this compound.
Substitution: Various N-alkyl or N-aryl derivatives of Lidocaine.
Scientific Research Applications
3-Hydroxy-N-desethyl-N-benzyl Lidocaine is used extensively in scientific research, particularly in the following areas:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Lidocaine derivatives.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Lidocaine.
Toxicology: Assessing the toxicity and safety profile of Lidocaine derivatives.
Analytical Chemistry: Serving as a reference standard in the development of analytical methods for detecting Lidocaine and its metabolites.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine is similar to that of Lidocaine. It acts by blocking sodium channels in the neuronal cell membrane, thereby inhibiting the initiation and conduction of nerve impulses. This results in a local anesthetic effect. The hydroxy and benzyl groups may influence the compound’s pharmacokinetics and binding affinity to sodium channels.
Comparison with Similar Compounds
Lidocaine: The parent compound, widely used as a local anesthetic.
N-desethyl Lidocaine: A primary metabolite of Lidocaine.
3-Hydroxy Lidocaine: Another hydroxylated derivative of Lidocaine.
Comparison:
Lidocaine vs. 3-Hydroxy-N-desethyl-N-benzyl Lidocaine: While Lidocaine is primarily used for its anesthetic properties, this compound is mainly used in research settings.
N-desethyl Lidocaine vs. This compound: N-desethyl Lidocaine is a metabolite with reduced anesthetic activity, whereas the addition of hydroxy and benzyl groups in this compound may alter its pharmacokinetic profile.
3-Hydroxy Lidocaine vs. This compound: Both compounds have a hydroxy group, but the presence of the benzyl group in this compound may affect its metabolic stability and binding affinity.
Properties
CAS No. |
1797131-04-4 |
|---|---|
Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.413 |
IUPAC Name |
2-[benzyl(ethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H24N2O2/c1-4-21(12-16-8-6-5-7-9-16)13-18(23)20-19-14(2)10-11-17(22)15(19)3/h5-11,22H,4,12-13H2,1-3H3,(H,20,23) |
InChI Key |
KCZFPHJLDUMDCL-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2C)O)C |
Synonyms |
2-(Ethylamino)-N-benzyl-N-(3-hydroxy-2,6-dimethylphenyl)acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol](/img/structure/B584524.png)

![4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester](/img/structure/B584526.png)

![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)


